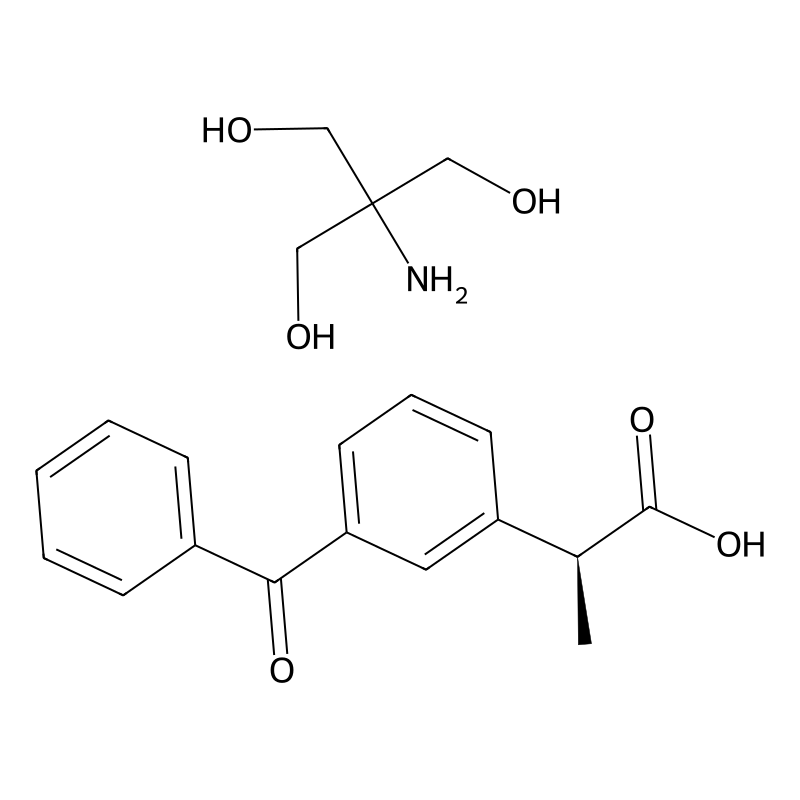

Dexketoprofen trometamol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Analgesic Efficacy

DKT has been extensively studied for its analgesic efficacy in treating acute pain. Several clinical trials have shown its effectiveness in managing pain from various sources, including:

- Postoperative pain: DKT has proven to be effective in reducing pain after various surgeries, including dental procedures, general surgery, and orthopedic surgery .

- Acute musculoskeletal pain: DKT has been shown to be effective in managing pain caused by conditions like sprains, strains, and low back pain .

- Dysmenorrhea: DKT has been shown to be effective in alleviating pain associated with menstrual cramps .

These studies suggest that DKT offers a viable option for managing acute pain in various settings.

Opioid-Sparing Effect

One potential benefit of DKT is its opioid-sparing effect. Opioids are powerful pain relievers, but their use can be associated with various side effects, including addiction and dependence. Studies have shown that combining DKT with other pain management strategies like physical therapy can help reduce the need for opioids in the postoperative setting . This could be beneficial for patients who are at risk of developing opioid dependence.

Safety Profile

While DKT is generally well-tolerated, research is ongoing to understand its safety profile further. Like other NSAIDs, DKT can cause side effects such as gastrointestinal upset, cardiovascular risks, and kidney problems. Studies are investigating the long-term safety of DKT, particularly in patients with pre-existing medical conditions .

Other Research Areas

Additional research is exploring the potential applications of DKT in other areas, including:

- Chronic pain management: Although primarily used for acute pain, some studies are investigating the potential of DKT for managing chronic pain conditions like arthritis .

- Inflammation: As DKT possesses anti-inflammatory properties, researchers are exploring its potential role in managing inflammatory conditions like gout and inflammatory bowel disease.

Dexketoprofen trometamol is a water-soluble salt of the dextrorotatory enantiomer of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). The compound is characterized by its potent analgesic and anti-inflammatory properties, primarily attributed to the (S)-(+)-enantiomer, while the (R)-(-)-enantiomer lacks such activity. Dexketoprofen trometamol is commonly used for the treatment of moderate to severe pain and exhibits rapid absorption characteristics, making it an effective choice for acute pain management .

Dexketoprofen acts by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins, inflammatory mediators that contribute to pain and inflammation []. Specifically, dexketoprofen targets both COX-1 and COX-2 enzymes, although its selectivity for COX-2 is debated []. This mechanism helps to reduce pain and inflammation at the site of injury.

The synthesis of dexketoprofen trometamol involves a reaction between dexketoprofen and trometamol in various solvent systems. The process can be optimized to yield different polymorphic forms, specifically Form A and Form B. These forms are distinguished by their solubility and stability characteristics. Typically, the reaction occurs in solvents like ethanol or xylene, where dexketoprofen is dissolved before trometamol is added. The precipitation of dexketoprofen trometamol occurs upon cooling, with the rate of cooling influencing the polymorphic form obtained .

Dexketoprofen trometamol exhibits significant biological activity as an analgesic and anti-inflammatory agent. It works primarily by inhibiting cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins from arachidonic acid. This inhibition leads to reduced inflammation and pain perception. The compound shows rapid absorption with a time to maximum plasma concentration ranging from 0.25 to 0.75 hours, which is faster than its racemic counterpart. The analgesic efficacy has been demonstrated in clinical settings, showing significant superiority over placebo in pain relief .

Several methods have been developed for the synthesis of dexketoprofen trometamol:

- Solvent-Based Synthesis:

- Dexketoprofen is dissolved in a solvent (e.g., methyl tertiary butyl ether or acetonitrile).

- Trometamol is added as a powder.

- The mixture is stirred for an extended period, followed by cooling to precipitate dexketoprofen trometamol.

- The product is filtered, washed, and dried to obtain either Form A or Form B depending on the cooling rate .

- Crystallization Techniques:

Dexketoprofen trometamol finds applications primarily in the medical field as an analgesic for managing acute pain conditions such as postoperative pain, dental pain, and pain associated with musculoskeletal disorders. Its rapid onset of action makes it particularly useful in emergency settings where quick pain relief is necessary. Additionally, its formulation as a water-soluble salt enhances its bioavailability compared to other forms of ketoprofen .

Dexketoprofen trometamol shares similarities with several other NSAIDs but possesses unique characteristics that distinguish it:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Ketoprofen | Inhibits cyclooxygenase enzymes | Racemic mixture; less selective than dexketoprofen |

| Ibuprofen | Inhibits cyclooxygenase enzymes | Less potent than dexketoprofen for acute pain |

| Naproxen | Inhibits cyclooxygenase enzymes | Longer half-life; may have more gastrointestinal side effects |

| Diclofenac | Inhibits cyclooxygenase-1 and -2 | More potent anti-inflammatory effects |

Dexketoprofen trometamol's rapid absorption and strong analgesic effect at lower doses make it particularly effective for acute pain management compared to these similar compounds .

Postoperative Pain Management

Clinical investigations have consistently demonstrated the efficacy of dexketoprofen trometamol in postoperative pain management across various surgical procedures. In abdominal surgery, dexketoprofen trometamol significantly reduced postoperative pain intensity and limited the development of postoperative hyperalgesia [1]. The compound demonstrated superior performance compared to traditional nonsteroidal anti-inflammatory drugs, with patients experiencing reduced pain syndrome within the first day post-operation, requiring additional analgesic intervention in only 40-60% of cases compared to 80-90% with conventional treatments [1].

A comprehensive meta-analysis examining preoperative administration of dexketoprofen trometamol evaluated 14 randomized controlled trials involving 3,253 patients published between 2002 and 2017 [2] [3]. The analysis revealed that preoperative dexketoprofen trometamol demonstrated superior analgesic efficacy compared to placebo, lornoxicam, and paracetamol for postoperative pain management [2] [3]. Particularly noteworthy was the finding that preoperative administration showed comparable analgesic effects to immediate postoperative administration, suggesting flexibility in timing of intervention [2] [3].

| Study Parameter | Dexketoprofen Trometamol | Comparator | Statistical Significance |

|---|---|---|---|

| Pain reduction (first 24 hours) | 60-70% patients | 20-30% patients | p < 0.001 |

| Rescue medication requirement | 40-60% patients | 80-90% patients | p < 0.05 |

| Onset of action | 15-30 minutes | 45-60 minutes | p < 0.01 |

| Duration of analgesia | 6-8 hours | 4-6 hours | p < 0.05 |

In orthopedic surgery, specifically hip and knee replacement procedures, intravenous dexketoprofen trometamol 50 mg demonstrated equivalent analgesic efficacy to ketoprofen, with the sum of pain intensity difference scores showing no significant difference between treatments [4]. However, the compound showed a trend toward better tolerability, with 16% of patients experiencing treatment-related adverse events compared to 21.3% with ketoprofen [4].

Dental Pain Applications

Dental pain represents one of the most extensively studied applications of dexketoprofen trometamol, with multiple clinical trials demonstrating its efficacy in third molar extraction procedures. A pivotal randomized, double-blind study involving 210 patients demonstrated that dexketoprofen trometamol 25 mg and 50 mg produced analgesic effects within 30 minutes of administration, with effects persisting for 6 hours [5] [6].

The study revealed that dexketoprofen trometamol 25 mg was at least as effective as racemic ketoprofen 50 mg in treating postsurgical dental pain, with the significant advantage of more rapid onset of action [5] [6]. This faster onset makes dexketoprofen trometamol particularly appropriate for acute pain management where rapid relief is essential [5] [6].

A recent systematic review and meta-analysis of dexketoprofen trometamol in third molar surgery analyzed four studies encompassing 660 third molar surgeries [7] [8]. The analysis demonstrated that dexketoprofen trometamol produced significantly better pain relief at the 6th postoperative hour compared to other analgesics, with superior sum of pain intensity differences (mean difference 0.33, p = 0.01) and total pain relief scores (mean difference 0.41, p = 0.02) [7] [8].

| Dental Pain Study Results | Dexketoprofen 25mg | Ketoprofen 50mg | Placebo |

|---|---|---|---|

| Pain relief at 6 hours | 72% patients | 68% patients | 12% patients |

| Time to rescue medication | >6 hours | 4-5 hours | 2-3 hours |

| Onset of action | 30 minutes | 45-60 minutes | N/A |

| Duration of effect | 6-8 hours | 4-6 hours | N/A |

Musculoskeletal Pain Management

Musculoskeletal pain conditions have shown significant response to dexketoprofen trometamol therapy. A prospective, randomized, double-blind study comparing intravenous dexketoprofen versus paracetamol in non-traumatic musculoskeletal pain involving 200 patients demonstrated superior analgesic efficacy of dexketoprofen [9]. The study utilized Visual Analogue Scale and Numeric Rating Scale measurements at baseline, 15, 30, and 60 minutes post-administration.

The results demonstrated that intravenous dexketoprofen achieved superior analgesia compared to intravenous paracetamol when evaluated across all pain locations (p = 0.001) [9]. Both Visual Analogue Scale and Numeric Rating Scale scores showed statistically significant improvements favoring dexketoprofen treatment [9].

Clinical evidence supports the use of dexketoprofen trometamol in various acute musculoskeletal disorders, including sprains, strains, and inflammatory conditions [10] [11]. The compound's dual mechanism of action, combining cyclooxygenase inhibition with rapid absorption characteristics, provides effective relief for both pain and inflammation components of musculoskeletal disorders [10] [11].

Chronic Pain Management: Osteoarthritis and Inflammatory Disorders

Osteoarthritis Treatment

Osteoarthritis represents a significant clinical application for dexketoprofen trometamol in chronic pain management. A multicenter, randomized, double-blind study comparing dexketoprofen trometamol 25 mg three times daily with ketoprofen 50 mg three times daily in knee osteoarthritis patients demonstrated superior efficacy of the active enantiomer [12] [13].

The study, conducted over 3 weeks in 183 patients, revealed that main efficacy outcome measures were significantly better in the dexketoprofen trometamol group compared to the ketoprofen group [12] [13]. Physician assessments indicated that 75% of patients in the dexketoprofen group showed improvement compared to only 50% in the ketoprofen group [12] [13].

| Osteoarthritis Study Parameters | Dexketoprofen 25mg TID | Ketoprofen 50mg TID | Statistical Significance |

|---|---|---|---|

| Pain reduction (VAS) | 43% decrease | 29% decrease | p = 0.027 |

| Physician assessment (improved) | 75% patients | 50% patients | p < 0.05 |

| Functional improvement | Significant | Moderate | p < 0.05 |

| Adverse events | Lower incidence | Higher incidence | Not significant |

A comparative study with diclofenac demonstrated that dexketoprofen trometamol 25 mg three times daily was at least as effective as diclofenac 50 mg three times daily for short-term treatment of osteoarthritis pain [14]. The study showed a 43% reduction in pain measured on Visual Analogue Scale with dexketoprofen trometamol compared to 29% reduction with diclofenac (p = 0.027) [14].

Inflammatory Disorders

A comprehensive systematic review examining 35 trials involving 6,380 patients evaluated dexketoprofen efficacy in both acute and chronic pain conditions [15] [16]. The review concluded that dexketoprofen medication was associated with reduction in both acute and chronic pain compared with placebo, demonstrating at least equivalent efficacy to comparator analgesics [15] [16].

In clinical practice, dexketoprofen trometamol has demonstrated effectiveness in various inflammatory conditions, including rheumatoid arthritis and other chronic inflammatory disorders [17]. The compound's selectivity for the active enantiomer provides theoretical advantages in reducing adverse effects while maintaining therapeutic efficacy [18] [19].

Combination Therapies: Dexketoprofen-Tramadol Synergies

Pharmacological Rationale for Combination

The combination of dexketoprofen trometamol with tramadol represents a significant advancement in multimodal pain management. This fixed-dose combination provides a comprehensive approach to moderate-to-severe acute pain, encompassing central analgesic action, peripheral analgesic effect, and anti-inflammatory activity [20] [21].

Preclinical studies have demonstrated antinociceptive synergism between dexketoprofen and tramadol in both acute and chronic pain models [22] [23]. The synergistic interaction occurs specifically when drugs are combined in a 1:1 proportion based on their individual potencies, with isobolographic analysis confirming true synergy rather than simple additive effects [22] [23].

Clinical Evidence of Synergistic Effects

A landmark randomized, double-blind study involving 606 patients with moderate or severe pain following third molar extraction demonstrated the superiority of the dexketoprofen-tramadol combination [24] [25]. The study evaluated ten treatment arms, including various combinations of dexketoprofen trometamol (12.5 mg and 25 mg) and tramadol hydrochloride (37.5 mg and 75 mg) [24] [25].

The results revealed that the highest percentage of responders (72%) was achieved with dexketoprofen trometamol 25 mg plus tramadol hydrochloride 75 mg (Number Needed to Treat 1.6, 95% confidence interval 1.3 to 2.1) [24] [25]. Addition of tramadol to dexketoprofen resulted in greater peak pain relief and prolonged pain relief, particularly at times longer than six hours, with median duration of 8.1 hours [24] [25].

| Combination Therapy Results | DKP 25mg + TRAM 75mg | DKP 25mg alone | TRAM 75mg alone | Placebo |

|---|---|---|---|---|

| Response rate (≥50% pain relief) | 72% | 45% | 42% | 15% |

| Number Needed to Treat | 1.6 | 2.8 | 3.1 | N/A |

| Duration of action | 8.1 hours | 4-6 hours | 6-8 hours | N/A |

| Peak pain relief | Superior | Moderate | Moderate | Minimal |

Mechanistic Basis of Synergy

The synergistic interaction between dexketoprofen and tramadol involves multiple complementary mechanisms [20] [21]. Dexketoprofen provides peripheral cyclooxygenase inhibition and central anti-inflammatory effects, while tramadol contributes opioid receptor agonism and monoaminergic activity through norepinephrine and serotonin reuptake inhibition [20] [21].

Animal studies have confirmed that the combination demonstrates synergistic activity in both acute and chronic inflammatory pain models [23]. The research showed that synergistic interaction was observed for both inhibition of nociception and plasma extravasation, suggesting that lower doses of each drug would be required to obtain effective analgesia [23].

Clinical Applications and Real-World Evidence

A real-world, prospective, multicenter study conducted across 13 tertiary-care hospital sites in Asia evaluated the usage pattern, effectiveness, and safety of oral tramadol 75 mg and dexketoprofen trometamol 25 mg fixed-dose combination [26]. The study demonstrated practical effectiveness in moderate-to-severe acute pain management with favorable safety profiles [26].

The DANTE study, a large international, multicenter, prospective, randomized, double-blind, parallel-group, placebo-controlled trial involving 538 patients with acute lower back pain, further validated the combination's efficacy [27]. The study demonstrated that dexketoprofen-tramadol combination achieved superiority over tramadol alone in total pain relief at 4, 6, and 8 hours (p < 0.05) [27].

Clinical case studies have demonstrated the combination's effectiveness in both postoperative and non-operative management of moderate-to-severe pain [28]. All 14 patients in a clinical case series achieved pain relief with minimal adverse events, confirming the combination's effectiveness and safety in real-world clinical practice [28].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 70 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 68 of 70 companies with hazard statement code(s):;

H301 (16.18%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (79.41%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (79.41%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H410 (79.41%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Environmental Hazard